
Atidane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atidane is a diterpene alkaloid and a terpene alkaloid fundamental parent.
Scientific Research Applications
Antioxidant and Carcinogenesis Studies : Research has explored the role of antioxidants like beta-carotene in carcinogenesis. The ATBC study highlighted the complex interactions of these compounds in the body and their potential effects on cancer development (Rautalahti et al., 1997).
Oxidative Stress and Toxicity Mitigation : Studies on compounds like lycopene have investigated their ability to counteract toxicity in various tissues, indicating potential applications for similar compounds in mitigating oxidative stress and enhancing cellular protection (Abass et al., 2016).
Role in Vascular Health and Atherosclerosis : The impact of lipid peroxidation products on vascular smooth muscle cells has been examined, providing insights into the potential role of compounds like Atidane in vascular health and the development of atherosclerotic conditions (Hattori et al., 2001).
Influence on Age-Related Maculopathy : Studies like the ATBC trial investigated the effects of antioxidants on conditions like age-related maculopathy, offering perspectives on how Atidane or similar compounds might influence such age-related diseases (Teikari et al., 1998).
4-Hydroxynonenal and Pathophysiological Processes : The bioactive marker 4-hydroxynonenal has been studied for its role in various diseases and physiological processes, suggesting possible research applications for Atidane in understanding and targeting similar pathophysiological mechanisms (Žarković, 2003).
Atrazine Exposure and Environmental Impact : The effects of the herbicide atrazine on organisms provide insights into environmental toxicity and protective strategies, which could be relevant for studying the environmental impact of compounds like Atidane (Stara et al., 2018).
properties
Molecular Formula |
C19H31N |
|---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
(1S,2R,4S,5S,7R,10R,11R)-5-methyl-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane |
InChI |
InChI=1S/C19H31N/c1-13-10-18-7-4-14(13)9-17(18)19-6-2-3-15(11-20-12-19)16(19)5-8-18/h13-17,20H,2-12H2,1H3/t13-,14-,15-,16+,17+,18+,19-/m0/s1 |
InChI Key |
WOBQEMZVRFCMHV-XABDGBQESA-N |
Isomeric SMILES |
C[C@H]1C[C@]23CC[C@H]1C[C@H]2[C@]45CCC[C@H]([C@H]4CC3)CNC5 |
Canonical SMILES |
CC1CC23CCC1CC2C45CCCC(C4CC3)CNC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



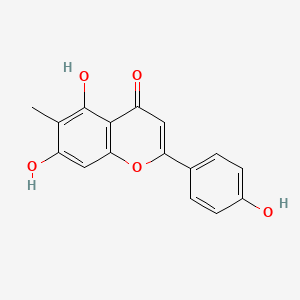
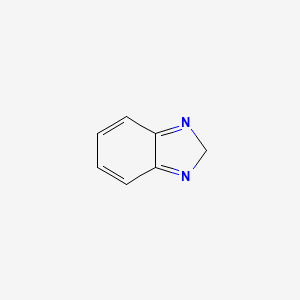
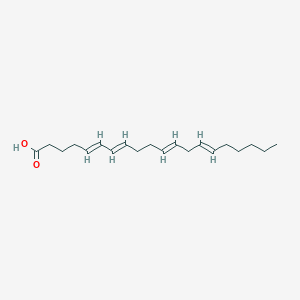
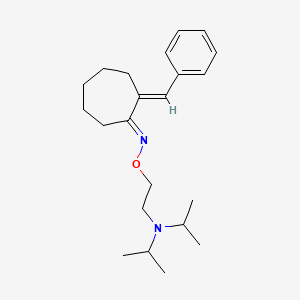


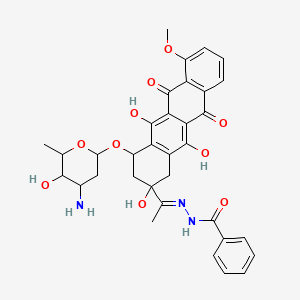
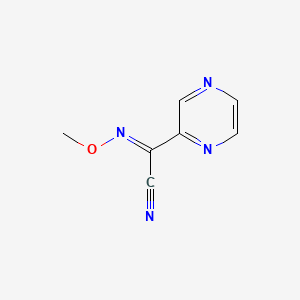
![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)

![phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244182.png)
![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)
![(1R,2R)-2-[(1R)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1244186.png)